![molecular formula C₁₁H₇D₅ B1141962 Ethyl trans-Cinnamate-[d5] CAS No. 856765-68-9](/img/structure/B1141962.png)

Ethyl trans-Cinnamate-[d5]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

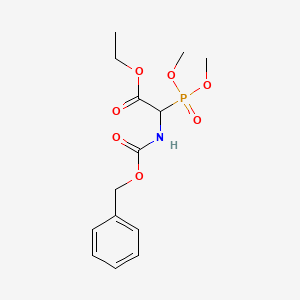

The synthesis of ethyl trans-cinnamate can be achieved through the Wittig reaction, which involves the reaction of benzaldehyde with a stabilized phosphorus ylid, (carbethoxymethylene)triphenylphosphorane. This method is highly stereoselective, offering excellent yield and purity, as demonstrated in educational contexts for illustrating organic synthesis and stereochemistry (Speed, T. J., McIntyre, J., & Thamattoor, D., 2004). Additionally, enzymatic esterification of cinnamic acid with ethanol, using Lipozyme TLIM in various media, has been studied to maximize the yield of ethyl cinnamate, achieving up to 99% yield under optimum conditions (Wang, Y., Zhang, D.-H., Zhang, J.-Y., Chen, N., & Zhi, G.-Y., 2016).

Molecular Structure Analysis

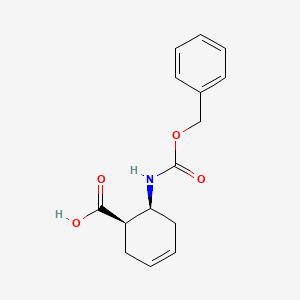

The molecular structure and properties of ethyl cinnamate derivatives, including their stereochemistry and crystallography, have been extensively studied. For instance, the structure of ethyl p-chloro α-cyano-β-methyl-cis-cinnamate has been elucidated through X-ray crystallography, revealing significant steric effects and the orientation of the benzene ring in relation to the ethylenic group (Higuchi, T., Nagai, W., Nakatsu, K., Miwa, T., & Shimada, A., 1972).

Chemical Reactions and Properties

Ethyl cinnamate participates in various chemical reactions, including esterification and photocatalysis, highlighting its reactive nature and potential applications in synthetic chemistry. For example, studies have shown the synthesis of ethyl cinnamate using sodium bisulfate as a catalyst, achieving a yield of 91.1% under specific conditions (Xiang, S., 2002).

Physical Properties Analysis

Ethyl cinnamate's physical properties, such as its boiling point, refractive index, and solubility, are crucial for its applications in various industries. The catalytic synthesis of cinnamate esters, including ethyl cinnamate, has been studied, with measurements of their boiling points, refractive indices, and other physical properties to understand their behavior in different conditions (Shi-bin, G., 2003).

Chemical Properties Analysis

The chemical properties of ethyl cinnamate, such as its reactivity with different catalysts and solvents, have been explored to optimize its synthesis and applications. For instance, the use of stannic chloride pentahydrate as a catalyst for the synthesis of ethyl cinnamate has been investigated, with a focus on the catalyst's effects on yield and reaction conditions (Shan, Y., 2003).

Applications De Recherche Scientifique

Role in Fruit Aroma and Biochemical Processes : Ethyl cinnamate is a key compound in the aroma of fruits. A study on cape gooseberry (Physalis peruviana L.) found that the enzymatic transfer of cinnamic acid to alcohols in fruits depends on energy-rich glycosyl esters, such as 1-O-trans-cinnamoyl-β-ᴅ-glucopyranose, which serve as acyl donor molecules (Latza & Berger, 1997).

Attraction in Insect Communication : In the study of insect behavior, ethyl trans-cinnamate has been identified as part of a blend of chemicals that attract female Oriental fruit moths to males during courtship (Baker, Nishida, & Roelofs, 1981).

Use in Organic Synthesis and Education : Ethyl trans-cinnamate is used to illustrate the Wittig reaction in organic chemistry. A study demonstrates its synthesis as an effective way to teach important concepts like stereochemistry and molecular modeling in an educational setting (Speed, McIntyre, & Thamattoor, 2004).

Applications in Photochemistry : Research has been conducted on the photochemical reactions of various cinnamates, including ethyl trans-cinnamate, which are model compounds for poly(vinyl cinnamate). These studies contribute to our understanding of the photochemical behavior of these compounds in different solvents (Frings & Schnabel, 1983).

Fluorescence Studies in Micelles and Cyclodextrins : The intramolecular charge transfer properties of derivatives of ethyl cinnamate have been used to study their encapsulation behavior in cyclodextrin cavities and micelles, which is important in understanding drug delivery mechanisms (Singh & Mitra, 2009; 2007).

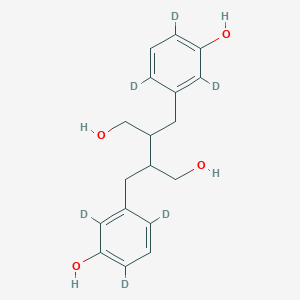

Synthesis and Deuteration of Derivatives : Research on the synthesis of specifically deuterated cinnamyl alcohol and cinnamic acid has implications for the study of reaction mechanisms and the development of pharmaceuticals (Lee & Brownridge, 1973).

Enzymatic Synthesis for Bioactive Compounds : Ethyl cinnamate has been synthesized enzymatically for potential bioactive applications. For instance, a study found that using Lipozyme TLIM-catalyzed synthesis of ethyl cinnamate through esterification of cinnamic acid with ethanol in specific media resulted in high yields, indicating its potential for industrial production (Wang et al., 2016).

Analysis in Flavors and Fragrances : Ethyl cinnamate has been identified in the analysis of flavors and fragrances in foods, using advanced techniques like HPLC with magnetic nanocomposites as adsorbents (Xiao et al., 2017).

Orientations Futures

Research is ongoing into the use of cinnamic acid derivatives, including Ethyl trans-Cinnamate, in the development of biobased plastics . These compounds are being explored for their potential in reducing global warming caused by increasing amounts of carbon dioxide . Additionally, some cinnamic acid derivatives have shown potential in skin lightening and anti-ageing properties, and may become new cosmetic ingredients in the future .

Propriétés

IUPAC Name |

ethyl (E)-2,3-dideuterio-3-(2,3,4-trideuteriophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,6D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-YSVLDWRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C=C1)/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl trans-cinnamate-d5(phenyl-d5) | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)